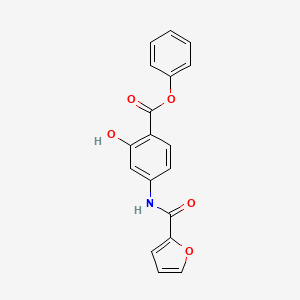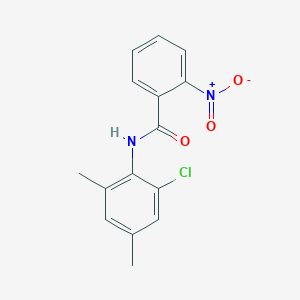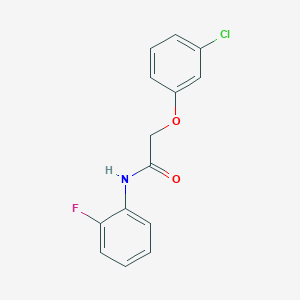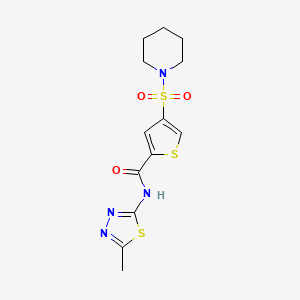![molecular formula C21H21FN4O B5520454 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The investigation of complex organic molecules, such as the one specified, is pivotal in understanding their potential applications in various fields, including materials science and drug development. The synthesis and analysis of these molecules can reveal unique properties and interactions, influencing their functionality and utility.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, leveraging principles like electrophilic fluorination, palladium catalysis, and oxidative conditions to introduce specific functional groups or isotopes, as demonstrated in the synthesis of related fluorophenyl compounds (Eskola et al., 2002); (Lei et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms. Studies have explored the structural characteristics of related imidazole and pyridine derivatives, highlighting the importance of intermolecular interactions and molecular conformations (Selig et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving imidazole and pyridine derivatives can lead to various products, influenced by factors like the presence of catalysts, the nature of substituents, and reaction conditions. Research on the synthesis and reactivity of these compounds provides insights into their potential chemical transformations and applications (Nagy et al., 2011).
Physical Properties Analysis
The physical properties of organic molecules, including solubility, melting point, and photophysical behavior, are critical for their application in different domains. Studies on related compounds have explored these aspects, focusing on how structural variations affect these properties (Garre et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological systems, dictate the potential utility of molecules in areas like drug discovery and materials science. Investigations into the chemical behavior of fluorophenyl and imidazolyl derivatives offer valuable insights into their mechanisms of action and interaction with other molecules (Puerstinger et al., 2007).
Applications De Recherche Scientifique
Fluorescence and Photophysical Properties
Fluorescence Switching and pH Sensitivity : Imidazo[1,5-a]pyridinium ions, related to the chemical structure , are identified as highly emissive and water-soluble fluorophores. Modifications in their structure, such as those found in 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, can profoundly impact their emission properties, including fluorescence turn-on or ratiometric response to pH change (Hutt et al., 2012).
Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores, similar to the compound , have been studied as potential cell membrane probes. Their compact shape and photophysical properties make them suitable candidates for monitoring membrane dynamics, hydration, and fluidity, which is crucial for understanding cellular health and biochemical pathways (Renno et al., 2022).
Organic Fluorophore Properties
Fluorescent Organic Compounds : Derivatives of imidazo[1,2-a]pyridine, related to the compound of interest, have been synthesized to explore novel fluorescent organic compounds. These compounds have shown thermally stable properties and varying degrees of fluorescence in different solvents, indicating potential applications in optoelectronics and sensors (Tomoda et al., 1999).
Fluorescent pH Sensor with AIE and ICT Characteristics : A heteroatom-containing organic fluorophore, similar to the compound , demonstrated properties like aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a strong emitter and suitable for use as a fluorescent pH sensor in both solution and solid states (Yang et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-25-11-9-23-20(25)17-5-3-10-26(14-17)21(27)16-7-8-19(24-13-16)15-4-2-6-18(22)12-15/h2,4,6-9,11-13,17H,3,5,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQVRLGMXSYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)


![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)
